N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Mechanism of Action
Mode of Action
N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide interacts with its target, the ALK5 receptor, by inhibiting its activity . This inhibition prevents the downstream signaling of the TGF-β pathway, thereby modulating the cellular processes controlled by this pathway .
Biochemical Pathways
The compound affects the TGF-β signaling pathway. By inhibiting the ALK5 receptor, it prevents the phosphorylation of Smad2/3, proteins that are part of the intracellular signaling cascade of the TGF-β pathway . This inhibition disrupts the normal signaling of the pathway, affecting the downstream cellular processes regulated by TGF-β .
Result of Action
The inhibition of the ALK5 receptor by this compound leads to a decrease in TGF-β-induced Smad2/3 phosphorylation at the cellular level . This results in the modulation of cellular processes controlled by the TGF-β pathway, potentially leading to various cellular effects depending on the specific context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or chloroform for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include the preparation of intermediates followed by their coupling with various substituents. Techniques such as microwave irradiation, one-pot multicomponent reactions, and solvent-free conditions are employed to enhance the efficiency and yield of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals, dyes, and pigments
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-4-ethoxybenzamide
- N-(benzo[d]thiazol-2-yl)-4-ethoxybenzamide
- N-(benzo[d]thiazol-6-yl)-4-methoxybenzamide
Uniqueness
N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide stands out due to its unique substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxy group enhances its solubility and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPROPVGLXUWQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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